Product packaging for sodium 4-phenyl-1,2-oxazole-3-carboxylate(Cat. No.:CAS No. 2742656-61-5)

sodium 4-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B6218972
CAS No.: 2742656-61-5
M. Wt: 211.15 g/mol
InChI Key: UDMWTKVTTFYEJA-UHFFFAOYSA-M
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Description

Sodium 4-phenyl-1,2-oxazole-3-carboxylate is a high-purity chemical reagent featuring a privileged heterocyclic scaffold of significant interest in modern medicinal chemistry and drug discovery research. The 1,2-oxazole (isoxazole) ring is a key structural motif known for its metabolic stability and its role as a bioisostere for ester and amide functionalities, which can enhance the physicochemical properties of lead compounds . This specific sodium salt form offers improved solubility for reaction protocols and biological testing. Researchers utilize this compound and its derivatives as versatile building blocks for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents . The phenyl-substituted oxazole core is analogous to structures found in pharmacologically active compounds, including inhibitors of key enzymes like acid ceramidase, which is a target in cancer and neurodegenerative disease research . Furthermore, such heterocyclic frameworks are investigated for a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects, making them valuable tools for hit-to-lead optimization campaigns . This product is provided for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2742656-61-5

Molecular Formula

C10H6NNaO3

Molecular Weight

211.15 g/mol

IUPAC Name

sodium;4-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H7NO3.Na/c12-10(13)9-8(6-14-11-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1

InChI Key

UDMWTKVTTFYEJA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CON=C2C(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,2 Oxazole 3 Carboxylates

Classical and Conventional Approaches to Ring Formation

Traditional methods for constructing the 1,2-oxazole ring are well-established and form the foundation of heterocyclic synthesis. These approaches typically involve the formation of the key N-O bond and subsequent cyclization to yield the aromatic five-membered ring.

The [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, is a primary and highly effective method for forming the 1,2-oxazole ring. nih.gov This reaction involves the combination of a three-atom dipole (the nitrile oxide) with a two-atom dipolarophile (the alkyne) to directly construct the heterocyclic ring. rsc.org

The synthesis of 3,5-disubstituted isoxazoles can be achieved through the 1,3-dipolar cycloaddition of an alkyne with a nitrile oxide, which is generated in situ from an oxime. rsc.org For the specific synthesis of a 4-phenyl-1,2-oxazole-3-carboxylate, a substituted alkyne bearing a phenyl group would react with a nitrile oxide precursor that can provide the carboxylate group. Catalysts such as copper(I) can be employed to improve yields and control regioselectivity in these cycloadditions. mdpi.com For instance, the reaction of terminal alkynes with n-BuLi, followed by aldehydes and subsequent treatment with iodine and hydroxylamine (B1172632), can yield 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org

Table 1: Overview of [3+2] Cycloaddition for 1,2-Oxazole Synthesis

Reactants Key Features Catalyst/Conditions Product Type
Nitrile Oxide + Alkyne Primary pathway for isoxazole (B147169) ring formation. nih.gov Often uncatalyzed; Cu(I) can be used. mdpi.com Substituted 1,2-oxazoles
in situ generated Nitrile Oxide + Alkyne Avoids isolation of unstable nitrile oxide. Oxidation of aldoximes. rsc.org 3,5-disubstituted isoxazoles

Another fundamental approach to the 1,2-oxazole ring is the condensation reaction between hydroxylamine and a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.gov This method involves the nucleophilic attack of hydroxylamine on the carbonyl carbons, followed by cyclization and dehydration to form the isoxazole ring.

For example, a two-step synthesis can involve a Claisen condensation between an acetophenone (B1666503) and diethyl oxalate (B1200264) to form a 1,3-dicarbonyl intermediate. ijpsonline.com This intermediate is then treated with hydroxylamine hydrochloride in a thermal cyclocondensation process to produce the isoxazole ring. ijpsonline.comijpsonline.com The reaction of β-enamino ketoesters with hydroxylamine hydrochloride is another effective route for preparing regioisomeric 1,2-oxazole derivatives. nih.gov The versatility of this approach allows for the introduction of various substituents onto the isoxazole core. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids involves an in situ generated acylpyridinium salt which is then trapped with isocyanoacetates. nih.gov

While less common for direct synthesis, ring expansion and rearrangement reactions represent alternative pathways involving the isoxazole nucleus. Isoxazoles can undergo ring expansion when treated with specific reagents, leading to the formation of other heterocyclic systems. For instance, a rhodium carbenoid-induced ring expansion of isoxazoles can lead to highly functionalized pyridines. nih.gov This process proceeds through an initial carbenoid-induced ring expansion, followed by rearrangement and oxidation. nih.gov

Another example involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to prepare methyl 4-oxo-1,4-dihydropyridine-3-carboxylates. beilstein-journals.org Although these reactions typically transform isoxazoles into other structures, understanding these pathways is crucial as they can sometimes be reversible or offer entry into complex scaffolds that could potentially be transformed back into a desired isoxazole derivative under different conditions.

The synthesis of specifically substituted 1,2-oxazoles can also be achieved by modifying a pre-formed isoxazole ring. This strategy involves synthesizing a simpler isoxazole precursor, which is then elaborated through various chemical transformations. For example, functionalization of an isoxazole ring is a practical way to obtain new compounds. researchgate.net

A precursor like 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile can undergo successive transformations, such as a Curtius rearrangement of a corresponding acyl azide, to form an amino group at the 3-position. researchgate.net Similarly, 3-oxazoline-4-carboxylates can serve as precursors that are oxidized to yield oxazole-4-carboxylates. organic-chemistry.org This approach allows for the late-stage introduction of functional groups, which can be advantageous when dealing with sensitive moieties.

Green Chemistry Principles and Sustainable Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2-oxazoles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsonline.com The use of green solvents like water, ethanol, and methanol, along with conducting reactions at moderate temperatures, are key aspects of sustainable synthesis. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the rapid and efficient production of 1,2-oxazoles. ijpsonline.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving product yields. acs.org

This technique has been successfully applied to various isoxazole syntheses, including the [3+2] cycloaddition reaction of aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). acs.org For example, the reaction between substituted aryl aldehydes and TosMIC in the presence of potassium phosphate (B84403) as a base under microwave irradiation provides 5-substituted oxazoles in high yields. acs.org The conditions can be tuned; using 2 equivalents of base yields the oxazole (B20620), while 1 equivalent leads to the oxazoline (B21484) intermediate. acs.org Microwave heating has also been used for the one-pot cyclocondensation of 2-aminophenols with aldehydes to produce benzoxazoles, a related heterocyclic system, demonstrating the broad applicability of this technology. ias.ac.in The synthesis of isoxazole derivatives through the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with dipolarophiles can also be accelerated under microwave conditions, yielding ester-functionalized isoxazoles in quantitative yields. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes
Energy Consumption High Low
Product Yield Moderate to high Often higher yields
Side Reactions More prevalent Reduced

| Solvent Use | Often requires high-boiling point solvents | Can be performed with greener solvents or solvent-free. ijpsonline.com |

Catalytic Approaches (e.g., Copper, Palladium, Gold, Metal-Free)

Catalysis is central to the modern synthesis of 1,2-oxazoles, offering pathways with high efficiency, selectivity, and functional group tolerance. Both metal-based and metal-free systems have been extensively developed.

Copper Catalysis Copper catalysts are widely used due to their low cost, low toxicity, and versatile reactivity. They are particularly effective in 1,3-dipolar cycloaddition reactions between alkynes and in situ-generated nitrile oxides. nih.govorganic-chemistry.org A solvent-free, mechanochemical synthesis of 3,5-isoxazoles utilizes a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions, providing moderate to excellent yields. nih.gov Copper(I) acetylides are known to react readily with nitrile oxides to form 3,4-disubstituted isoxazoles. organic-chemistry.org Furthermore, an efficient synthesis of 2-phenyl-4,5-substituted oxazoles has been developed featuring an intramolecular copper-catalyzed cyclization of functionalized enamides as the key step. acs.org

Palladium Catalysis Palladium catalysts are instrumental in cross-coupling reactions for constructing complex isoxazole and oxazole frameworks. organic-chemistry.org Palladium-catalyzed direct arylation of oxazole-4-carboxylates with various (hetero)aryl halides allows for the regioselective synthesis of 2- and 5-arylated oxazoles. organic-chemistry.org A novel oxidative cyclization method using a palladium/copper co-mediated system has been developed to create trisubstituted oxazoles, where four hydrogen atoms are removed and water serves as the oxygen source. rsc.orgresearchgate.net

Gold Catalysis Gold catalysts have proven effective in the cycloisomerization of propargylic amides to form polysubstituted oxazoles. organic-chemistry.orgijpsonline.com This method is valued for its high efficiency and mild reaction conditions. ijpsonline.com Gold(I) catalysts can transform propargylic amides into alkylideneoxazolines, which can then be oxidized to the corresponding oxazole derivatives. organic-chemistry.org

Metal-Free Approaches Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes. researchgate.net These methods avoid the cost and potential toxicity associated with residual metals in the final products. A common metal-free strategy involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, promoted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Another approach involves a cascade reaction of α-azido acrylates and aromatic oximes to provide 3,4,5-trisubstituted isoxazoles under mild, metal-free conditions. organic-chemistry.org Recently, a novel strategy for synthesizing substituted oxazoles was developed via the metal-free, iodine-mediated C–O bond cleavage of an ester, followed by cyclization with an amine in a one-pot process. nih.gov

Solvent-Free and Aqueous Medium Reactions

In line with green chemistry principles, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents in chemical synthesis.

Solvent-Free Reactions Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often enhanced reaction rates. Mechanochemistry, particularly ball-milling, has been successfully applied to the synthesis of 3,5-isoxazoles. A scalable, solvent-free 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides proceeds efficiently under ball-milling conditions, either with or without a catalyst. nih.gov

Aqueous Medium Reactions Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. A clean and efficient synthesis of 5-arylisoxazole derivatives has been demonstrated through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, without any catalyst. nih.gov This method features a simple work-up, mild conditions, and high yields. nih.govresearchgate.net The use of water can also be combined with other green techniques; for example, KI/Oxone® can be used as a catalyst system for the sonication-assisted cycloaddition reaction to prepare N-saccharin isoxazole derivatives in an aqueous medium. mdpi.com

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. nih.gov This methodology has been applied to the synthesis of isoxazole and oxazole derivatives, often integrating other technologies like photochemistry or microwave irradiation. mdpi.comresearchgate.net

A continuous flow process has been developed to convert isoxazoles into their oxazole counterparts via a photochemical transposition reaction. organic-chemistry.orgucd.ie Using a Vapourtec UV150 flow reactor, this method achieves conversions exceeding 90% with residence times of just 20 minutes, a significant improvement over batch methods. organic-chemistry.org The system allows for gram-scale production and demonstrates tolerance for a wide range of functional groups. organic-chemistry.org

Microwave irradiation has also been integrated into continuous-flow microreactors for the synthesis of 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles. researchgate.net This combination of technologies can enhance reaction rates, particularly for less reactive substrates, and allows for efficient optimization and scale-up of the synthesis process. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing any synthetic methodology to ensure maximum yield, purity, and efficiency. Key parameters that are typically varied include temperature, solvent, catalyst, and base.

For example, in a molybdenum-mediated synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates from an isoxazole precursor, temperature was found to be a crucial factor. beilstein-journals.org The reaction of isoxazole 1g with Mo(CO)₆ in wet acetonitrile (B52724) at 60 °C for two days gave the product in 45% yield. Increasing the temperature to 70 °C completed the reaction in one day and improved the yield to 74%. However, a further increase to 80 °C or 85 °C led to reduced yields (63% and 42%, respectively) due to resinification of the reaction mixture. beilstein-journals.org

In another study on the synthesis of oxazoles, the choice of base and solvent was optimized. acs.org The reaction of a carboxylic acid with DMAP-Tf was tested with various bases and solvents to maximize the yield of oxazole 3aa .

Table 1: Optimization of Reaction Conditions for Oxazole Synthesis acs.org
EntryBaseSolventTemp (°C)Time (min)Yield (%)
1-CH₂Cl₂rt60ND
2Et₃NCH₂Cl₂rt60Trace
3DIPEACH₂Cl₂rt60Trace
4PyridineCH₂Cl₂rt6025
5DMAPCH₂Cl₂rt6070
6DMAPCH₂Cl₂403096
7DMAPDMSO403055
8DMAPTHF403060
9DMAP1,4-Dioxane403075
10DMAPMeCN403080

As shown in the table, DMAP was found to be a significantly superior base, and increasing the temperature to 40 °C with dichloromethane (B109758) (CH₂Cl₂) as the solvent resulted in an excellent yield of 96% in just 30 minutes. acs.org This systematic optimization highlights how tuning reaction parameters is essential for developing practical and high-yielding synthetic protocols. acs.orgnih.gov

Spectroscopic and Structural Elucidation of 4 Phenyl 1,2 Oxazole 3 Carboxylate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in piecing together the structural puzzle of novel chemical entities. Each technique provides unique and complementary information about the electronic and vibrational states of the molecule, as well as the magnetic environments of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific NMR data for sodium 4-phenyl-1,2-oxazole-3-carboxylate is not extensively detailed in the provided results, data for closely related 4-phenylisoxazole (B1349851) and 3-phenylisoxazole (B85705) derivatives offer valuable insights into the expected chemical shifts. rsc.orgbeilstein-journals.org

For a compound like 4-phenyl-1,2-oxazole-3-carboxylate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl group and the isoxazole (B147169) ring. The phenyl protons typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). beilstein-journals.org The proton at position 5 of the isoxazole ring (H-5) is expected to appear as a singlet at a downfield chemical shift, as seen in 4-nitro-3-phenylisoxazole where the H-5 proton resonates at δ 9.36 ppm. beilstein-journals.org

In the ¹³C NMR spectrum, the carbon atoms of the isoxazole and phenyl rings will exhibit characteristic chemical shifts. For instance, in 4-nitro-3-phenylisoxazole, the isoxazole ring carbons C-3, C-4, and C-5 resonate at δ 156.5, 133.9, and 160.6 ppm, respectively. beilstein-journals.org The phenyl group carbons would also show distinct signals in the aromatic region (typically δ 120-140 ppm). The carboxylate carbon (C-3) would be expected to have a chemical shift in the range of δ 150-160 ppm. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Phenylisoxazole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
4-Nitro-3-phenylisoxazole 9.36 (s, 1H, H-5), 7.70–7.67 (m, 2H, Ar-H), 7.59–7.49 (m, 3H, Ar-H) 160.6 (C-5), 156.5 (C-3), 133.9 (C-4), 131.1, 129.5, 128.6, 124.7 (Ph) beilstein-journals.org

This table presents data for related compounds to infer potential spectral characteristics of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation or inelastic scattering of monochromatic light.

For this compound, key vibrational bands would be expected for the carboxylate group, the phenyl ring, and the isoxazole ring. The carboxylate group (COO⁻) typically shows a strong asymmetric stretching vibration in the region of 1650-1550 cm⁻¹ and a weaker symmetric stretching vibration around 1400 cm⁻¹. The C=N stretching vibration of the isoxazole ring is expected in the 1600-1475 cm⁻¹ region. Phenyl group vibrations include C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ range, and out-of-plane C-H bending bands in the 900-675 cm⁻¹ region, which can indicate the substitution pattern. nih.govnih.gov

Theoretical calculations on similar molecules, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, have been used to assign vibrational frequencies. nih.gov Experimental and theoretical studies on related oxazole (B20620) derivatives have also provided detailed vibrational assignments. nih.gov

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Type of Vibration
Phenyl C-H >3000 Stretching
Carboxylate (COO⁻) 1650-1550 Asymmetric Stretching
C=N (Isoxazole) 1600-1475 Stretching
C=C (Phenyl) 1600-1450 Stretching
Carboxylate (COO⁻) ~1400 Symmetric Stretching

This table is predictive, based on characteristic group frequencies and data from related structures.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data helps in determining the molecular weight and deducing the structure of the compound.

For this compound, electrospray ionization (ESI) in negative mode would be expected to show a prominent peak for the [M-Na]⁻ ion, corresponding to the 4-phenyl-1,2-oxazole-3-carboxylate anion. The fragmentation pattern upon collision-induced dissociation (CID) would likely involve the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation pathway for deprotonated carboxylic acids. nih.gov Further fragmentation could involve the cleavage of the isoxazole ring. Studies on related oxazole derivatives have shown characteristic fragmentation patterns that aid in structural confirmation. pku.edu.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of a compound's chromophoric system.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* transitions within the phenyl and isoxazole rings. The conjugation between the phenyl ring and the isoxazole moiety would influence the position of the λ_max. Studies on various oxazole and isoxazole derivatives have reported absorption maxima in the UV region, often between 200 and 400 nm. researchgate.netglobalresearchonline.net The specific solvent used can also influence the absorption spectrum. globalresearchonline.net

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, from which the precise positions of atoms can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

While the specific crystal structure of this compound is not available in the provided search results, crystallographic data for numerous related isoxazole and carboxylate-containing compounds have been reported. nih.goviucr.orgmdpi.comnih.govmdpi.com These studies provide a strong basis for understanding the expected structural features. For instance, the crystal structure of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid shows the formation of hydrogen-bonded dimers between the carboxylic acid groups in the solid state. researchgate.net In the case of a sodium salt, the crystal packing would be dominated by ionic interactions between the carboxylate anion and the sodium cation, along with potential intermolecular interactions involving the phenyl and isoxazole rings.

Refinement of Structural Parameters (Bond Lengths, Angles, Torsional Conformations)

The refinement of the crystal structure would yield precise measurements of all geometric parameters. Key parameters for this compound would include:

Bond Lengths: The C-O bond lengths within the carboxylate group would be intermediate between a single and double bond, reflecting the delocalization of the negative charge. The bond lengths within the isoxazole and phenyl rings would be consistent with their aromatic or quasi-aromatic character.

Bond Angles: The bond angles around the sp² hybridized carbons of the rings and the carboxylate group would be approximately 120°. The internal angles of the five-membered isoxazole ring would deviate from this value due to ring strain.

Torsional Conformations: A crucial parameter is the dihedral angle between the plane of the phenyl ring and the plane of the isoxazole ring. This angle would indicate the degree of twisting between the two rings, which has implications for the extent of π-conjugation. In related structures, this angle can vary significantly depending on the substitution pattern and crystal packing forces. iucr.orgmdpi.com

Table 3: Representative Crystallographic Data for Related Heterocyclic Carboxylic Acids

Compound Crystal System Space Group Key Dihedral Angle(s) Reference
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid Monoclinic P2₁/c 4.72 (6)° (Triazole-Phenyl) researchgate.net
5-Amino-3-(4-methoxyphenyl)isoxazole Monoclinic P2₁/n 7.30 (13)° (Isoxazole-Phenyl) iucr.org

This table showcases typical crystallographic parameters found in similar molecular structures.

Conformational Analysis in the Crystalline State

The conformation of the 4-phenyl-1,2-oxazole-3-carboxylate anion in the crystalline state is primarily defined by the dihedral angle between the phenyl and the 1,2-oxazole rings. This orientation is a balance between the steric hindrance of the ortho-hydrogens of the phenyl ring and the electronic effects of conjugation.

In analogous structures, such as ethyl 5-phenylisoxazole-3-carboxylate, the molecule is observed to be nearly planar, with a very small dihedral angle of 0.5(1)° between the phenyl and isoxazole rings. researchgate.net This planarity suggests a significant degree of electronic delocalization between the two ring systems. Similarly, in 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the triazole and phenyl planes is a mere 4.72(6)°. researchgate.net

However, substitutions on the rings or different crystal packing forces can lead to more twisted conformations. For instance, in a derivative of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}, the 1,2-oxazole ring forms a dihedral angle of 9.16(16)° with the adjacent toluene (B28343) ring. nih.gov In more sterically hindered systems, such as 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the triazole ring subtends a much larger interplanar angle of 63.86(2)° with the phenyl plane. nih.gov

For the 4-phenyl-1,2-oxazole-3-carboxylate anion, a relatively planar conformation is anticipated, promoting conjugation. The presence of the carboxylate group is not expected to introduce significant steric bulk that would force a large dihedral angle. Theoretical studies on related compounds like methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate have identified multiple low-energy conformers, indicating that the rotational barrier between the phenyl and oxazole rings is relatively low. nih.gov

Table 1: Representative Dihedral Angles in Phenyl-Heterocycle Systems

CompoundRings InvolvedDihedral Angle (°)Reference
Ethyl 5-phenylisoxazole-3-carboxylatePhenyl and Isoxazole0.5(1) researchgate.net
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acidPhenyl and Triazole4.72(6) researchgate.net
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} derivativeToluene and 1,2-Oxazole9.16(16) nih.gov

This table presents data from structurally related compounds to infer the likely conformation of this compound.

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···O, C-H···π, π–π stacking)

The crystal packing of this compound is expected to be governed by a combination of strong ionic interactions and weaker non-covalent forces. The sodium cations and the carboxylate anions will likely form primary coordination networks. These strong ionic interactions are a dominant force in the crystal lattice of organic salts. bohrium.com

C-H···O Hydrogen Bonds: These interactions are highly probable, with the oxygen atoms of the carboxylate group and the oxazole ring acting as hydrogen bond acceptors. The aromatic C-H groups of the phenyl ring and potentially the C-H of the oxazole ring can act as donors. In the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked into inversion dimers via pairs of C-H···O hydrogen bonds. researchgate.netresearchgate.net Similarly, crystals of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} derivatives are linked by C-H···O hydrogen bonds, creating a three-dimensional network. nih.gov

C-H···π Interactions: In this type of interaction, a C-H bond points towards the electron-rich π-system of an aromatic ring. The phenyl ring in the 4-phenyl-1,2-oxazole-3-carboxylate anion is a likely participant in such interactions, acting as the π-system. These interactions, along with π–π stacking, are known to stabilize the crystal structures of related compounds. nih.govrsc.org

The interplay of these various interactions dictates the final crystal architecture. While the strong ionic Na+···-OOC bonds will form the primary structural motif, the weaker C-H···O, C-H···π, and π–π interactions will direct the finer details of the molecular arrangement, influencing properties like crystal density and morphology. semanticscholar.org

Table 2: Common Intermolecular Interactions in Related Phenyl-Heterocycle Crystals

Interaction TypeDonor/Acceptor GroupsTypical Distances (Å)Reference
C-H···OAromatic C-H as donor; Carboxylate/Oxazole O as acceptor2.4 - 2.8 (H···O) nih.govresearchgate.net
π–π stackingPhenyl···Phenyl or Phenyl···Oxazole rings3.5 - 4.0 (centroid-centroid) nih.govbohrium.com
C-H···πAromatic C-H as donor; Phenyl ring as acceptor2.9 - 3.3 (H···π) nih.gov

This table provides typical interaction geometries observed in the crystal structures of analogous compounds.

Computational and Theoretical Investigations of 4 Phenyl 1,2 Oxazole 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in the study of isoxazole (B147169) and oxazole (B20620) derivatives. researchgate.netrsc.org DFT has proven to be an excellent and highly useful method for describing the geometry and electronic structure of organic compounds. researchgate.net Methodologies such as B3LYP, CAM-B3LYP, and HF, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to model these heterocyclic systems. researchgate.netnih.govnih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.com A small energy gap generally indicates that a molecule is more chemically reactive, as it requires less energy to undergo electronic transitions. nih.gov

Analysis of the HOMO and LUMO provides insights into the reactive sites within a molecule. researchgate.net The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. In computational studies of related heterocyclic compounds, the HOMO and LUMO electron clouds have been visualized to understand charge distribution and potential reaction sites. ajchem-a.comresearchgate.net For instance, in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the HOMO was found to be localized over the phenyl ring, while the LUMO was distributed across the oxadiazole ring, indicating a charge transfer characteristic within the molecule. ajchem-a.com

DFT calculations are routinely used to determine the energies of these frontier orbitals. Studies on various isoxazole derivatives have employed different DFT functionals to calculate the HOMO-LUMO energy gap, revealing how structural modifications influence electronic properties. researchgate.net

Table 1: Example of Calculated Electronic Properties for a Related Heterocycle (Data based on a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using DFT/B3LYP/6-311++G(d,p))

ParameterValue (eV)
HOMO Energy-6.5743 ajchem-a.com
LUMO Energy-2.0928 ajchem-a.com
Energy Gap (ΔE)4.4815 ajchem-a.com

This interactive table provides example values for electronic properties calculated using DFT, illustrating the type of data generated in computational studies.

Determining the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. Geometrical optimization calculations are performed to find the lowest-energy conformation. researchgate.net For molecules with rotatable bonds, such as the phenyl group and carboxylate group in 4-phenyl-1,2-oxazole-3-carboxylate, a conformational landscape can be generated to identify various stable conformers and the energy barriers between them.

A study on the related compound methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, using DFT(B3LYP)/6-311++G(d,p) calculations, identified two low-energy conformers that differ in the orientation of the ester group relative to the oxazole ring. nih.gov The relative energies of these conformers were calculated, showing one to be slightly more stable than the other in the gas phase. nih.gov Such analyses are crucial for understanding how molecular shape influences physical properties and biological interactions. The calculations provide detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.govmdpi.com

Table 2: Example Conformational Data for a Related Oxazole Derivative (Data based on a study of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate)

ConformerKey Dihedral Angle (O=C-O-CH₃)Relative Energy (kJ mol⁻¹)
Conformer I~0° (s-cis)0.0
Conformer II~0° (s-cis)3.0 nih.gov
Conformer III~180° (s-trans)~30 nih.gov

This interactive table showcases how computational methods can predict the existence and relative stability of different molecular conformers.

Quantum chemical calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net Theoretical vibrational frequencies are calculated and then often scaled to achieve better agreement with experimental spectra recorded in the solid phase or in solution. nih.gov This comparison between theoretical and experimental data allows for the confident assignment of observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C=O stretching, or ring vibrations. nih.govnih.gov

The analysis is often supported by Potential Energy Distribution (PED) calculations, which quantify the contribution of individual internal coordinates to each normal vibrational mode. nih.gov In a study on an oxazole derivative, theoretical vibrational frequencies were calculated using HF and DFT methods, and the results were found to be in good agreement with experimental FT-IR and Laser-Raman spectra. nih.gov This process is invaluable for confirming the structure of newly synthesized compounds and understanding their intramolecular dynamics. nih.govuc.pt

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Representative Functional Group (Conceptual data based on typical findings in the literature for aldehydes)

Vibrational ModeTheoretical Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C-H Deformation~14001400 s-a-s.org
C-H Stretch (Fermi Resonance)~28002700 & 2900 s-a-s.org

This interactive table illustrates the correlation between theoretically predicted and experimentally observed vibrational frequencies, a key aspect of spectroscopic analysis.

Mechanistic Studies through Computational Modeling

Beyond static molecular properties, computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. It allows researchers to map reaction pathways, identify intermediate structures, and calculate the energy profiles of chemical transformations.

Computational methods can trace the path of reactants as they transform into products, identifying crucial intermediates and transition states along the way. A transition state is the highest energy point on a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For example, in the synthesis of related heterocyclic systems, computational studies have helped to determine whether a reaction proceeds through a concerted mechanism (all bonds form and break in a single step) or a stepwise pathway involving distinct intermediates. uc.pt In the thermal ring expansion of 2-benzoyl-2-halo-2H-azirine-3-carboxylates, computational analysis helped confirm that the reaction leads to the formation of 1,3-oxazole derivatives rather than isomeric isoxazoles, shedding light on the underlying reaction pathway. uc.pt Elucidating these pathways is essential for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

A key aspect of mechanistic studies is the calculation of activation energies, or the energy barriers that must be overcome for a reaction to occur. core.ac.uk These barriers determine the rate of a chemical transformation. DFT calculations can provide quantitative estimates of these energy barriers for various reaction steps.

For instance, calculations can determine the rotational barrier around a single bond, such as the bond connecting the phenyl ring to the oxazole core. core.ac.uk A study on 2-phenyl-1,3-thiazole calculated the rotational barrier to understand the extent of π-interaction between the two rings. core.ac.uk Similarly, the energy barriers for the interconversion between different conformers can be calculated, providing insight into the molecule's flexibility and the relative populations of each conformer at a given temperature. nih.gov This information is critical for understanding how a molecule's structure and dynamics influence its reactivity and function.

Theoretical Studies on Aromaticity and Stability of the 1,2-Oxazole Ring

The 1,2-oxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms in adjacent positions. While it possesses a sextet of π-electrons, its aromaticity is a subject of considerable theoretical interest. mdpi.com Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying the aromatic character of this ring system.

The stability and aromaticity of the 1,2-oxazole ring are significantly influenced by the nature and position of its substituents. In the case of 4-phenyl-1,2-oxazole-3-carboxylate, the presence of a phenyl group at the C4 position and a carboxylate group at the C3 position introduces electronic effects that modulate the properties of the heterocyclic core. Theoretical investigations on substituted oxazoles have shown that electron-withdrawing groups can influence the aromaticity of the ring. researchgate.net For instance, studies on other substituted azoles have indicated that strong electron-withdrawing groups can sometimes enhance aromaticity to a certain extent. researchgate.net

To quantify the aromaticity of the 1,2-oxazole ring in 4-phenyl-1,2-oxazole-3-carboxylate, several computational indices are employed. The most common of these are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

NICS (Nucleus-Independent Chemical Shift): This magnetic criterion for aromaticity is calculated at the center of the ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. In contrast to HOMA, NICS calculations for some oxadiazole systems have predicted a relatively high degree of aromaticity. researchgate.net This discrepancy highlights that different indices can capture different aspects of aromaticity.

Computational studies on phenylisoxazole derivatives have provided insights into their stability. For example, DFT calculations on phenylisoxazole semicarbazone derivatives at the B3LYP/6-311G++(d,p) level of theory have been used to determine the most stable conformers in both the gas phase and in solution. researchgate.net Such studies also provide information on frontier molecular orbitals (HOMO and LUMO), with the energy gap between them being an indicator of the molecule's reactivity and stability. researchgate.net For N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, reflecting its chemical reactivity. researchgate.net

Table 1: Theoretical Data on Related Oxazole Derivatives

CompoundComputational MethodKey FindingReference
Phenylisoxazole semicarbazone derivativesDFT (B3LYP/6-311G++(d,p))Determination of most stable conformers and HOMO-LUMO gap. researchgate.net
Substituted oxazolesDFT (B3LYP/6-31G(d,p))Electron-withdrawing groups influence ring aromaticity. researchgate.net
1,3,4-OxadiazolesDFT (B3LYP)HOMA suggests non-aromatic character, while NICS predicts aromaticity. researchgate.net
N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amineDFT (B3LYP/6-311++G(d,p))Calculated HOMO-LUMO energy gap of 4.8435 eV. researchgate.net
5-Methyl-3-phenylisoxazole-4-carboxylic acidX-ray crystallographyDihedral angle of 56.64 (8)° between phenyl and isoxazole rings. researchgate.net

Solvent Effects in Theoretical Calculations

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Theoretical calculations can account for these solvent effects through various models, with the Polarizable Continuum Model (PCM) being one of the most widely used. In the context of sodium 4-phenyl-1,2-oxazole-3-carboxylate, an ionic compound, solvent effects are expected to be particularly pronounced, especially in polar solvents where dissociation into ions can occur.

Theoretical studies on the solvatochromism of various heterocyclic compounds have demonstrated the importance of solvent polarity. researchgate.net For instance, investigations into other dye molecules have shown that a change in solvent polarity can lead to significant shifts in their absorption and emission spectra. researchgate.net This phenomenon, known as solvatochromism, provides valuable information about the interactions between the solute and solvent molecules.

For computational studies of molecules in solution, the PCM model treats the solvent as a continuous dielectric medium. This approach allows for the calculation of molecular properties, such as optimized geometries, electronic energies, and spectroscopic parameters, in the presence of a solvent. DFT studies on 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives using the PCM model have shown that the relative stability of different conformers can be affected by the solvent environment.

In the case of 4-phenyl-1,2-oxazole-3-carboxylate, theoretical calculations incorporating solvent effects would be crucial for understanding:

Ionization and Dissociation: In polar solvents like water, the sodium salt would be expected to dissociate into the sodium cation and the 4-phenyl-1,2-oxazole-3-carboxylate anion. Computational models can be used to study the energetics of this process.

Spectroscopic Properties: The UV-Vis absorption spectrum of the compound is likely to be sensitive to solvent polarity. Solvatochromic shifts, which are changes in the position of absorption bands with solvent, can be predicted using Time-Dependent DFT (TD-DFT) calculations combined with a PCM.

Reactivity: The reactivity of the carboxylate anion will be influenced by its solvation shell. Computational models can provide insights into how the solvent modulates the accessibility and nucleophilicity of the carboxylate group.

Studies on related oxadiazole derivatives have shown that solvent effects on vibrational frequencies can be investigated both experimentally and theoretically. nih.govnih.gov For instance, the stretching frequencies of C=O, C=N, and C=S bonds in some 1,2,4-oxadiazole (B8745197) derivatives were found to correlate with empirical solvent parameters. nih.gov

Table 2: Investigated Solvent Effects on Related Heterocyclic Compounds

Compound TypeComputational/Experimental MethodObserved Solvent EffectReference
Azo benzene (B151609) derivativeUV-visible spectroscopySolvatochromic behavior analyzed with respect to solvent polarity. researchgate.net
3-Phenylbenzo[d]thiazole-2(3H)-imine derivativesDFT (M06-2x/6-311++G(d,p)) with PCMRelative stability of conformers affected by solvent.
1,2,4-Oxadiazole derivativesATR-IR spectroscopy and DFTVibrational frequencies of functional groups correlate with solvent parameters. nih.govnih.gov

Chemical Reactivity and Transformation Pathways of 4 Phenyl 1,2 Oxazole 3 Carboxylate

Reactions Involving the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but the inherent weakness of the N-O bond makes it susceptible to cleavage under certain conditions, leading to a variety of rearrangement and ring-opening reactions. nih.gov

One of the most characteristic reactions of the isoxazole (B147169) ring is its photochemical rearrangement to the isomeric oxazole (B20620). This transformation is typically induced by UV irradiation (200–330 nm) and proceeds through a highly reactive acyl azirine intermediate formed by the homolytic cleavage of the labile N-O bond. nih.govacs.org This process is a versatile method for synthesizing substituted oxazoles from isoxazole precursors. acs.org

Studies have demonstrated that isoxazole-4-carboxylic acid derivatives can undergo this photoisomerization. For instance, upon irradiation, methyl 4-chloro-5-phenylisoxazole-3-carboxylate has been shown to convert to the corresponding oxazole, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. researchgate.netuc.pt The reaction mechanism is believed to involve the formation of a transient 2-acyl-2H-azirine, which then rearranges to the more stable oxazole ring system. nih.govresearchgate.net The efficiency of this photoisomerization can be influenced by the substitution pattern on the isoxazole ring, with electron-rich systems sometimes showing higher yields than electron-poor ones. ucd.ie

Table 1: Examples of Isoxazole to Oxazole Photoisomerization

Starting Isoxazole Derivative Product Oxazole Derivative Reaction Conditions Reference(s)
Methyl 4-chloro-5-phenylisoxazole-3-carboxylate Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate UV irradiation (λ > 235 nm) in cryogenic matrix researchgate.net
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate Ethyl 5-(4-methoxyphenyl)oxazole-2-carboxylate UV irradiation (150 W Hg-lamp) in continuous flow reactor ucd.ie

The 1,2-oxazole ring can undergo cleavage reactions under various conditions, not limited to photolysis. Reductive ring opening of isoxazoles can be achieved using reagents like Mo(CO)₆, which transforms the isoxazole into an enamine intermediate. nih.gov This enamine can then be utilized in subsequent cyclization reactions to form different heterocyclic systems, such as pyridones. nih.gov

While ring contraction is a known transformation for some heterocyclic systems to form oxazoles rsc.orglookchem.com, the more common reaction pathway for isoxazoles themselves is rearrangement or ring-opening. However, the azirine intermediate formed during photoisomerization can be seen as a product of ring contraction, which then expands to the oxazole ring. nih.gov In some cases, base-promoted ring contraction of related, larger heterocyclic systems like nih.govacs.orgoxazino[2,3-b] nih.govacs.orgoxazines can lead to the formation of pyrrole-containing structures. mdpi.com

Reactivity of the Carboxylate Moiety

The carboxylate group at the 3-position is a key functional handle, allowing for a range of transformations common to carboxylic acids and their derivatives.

Decarboxylation of oxazole-4-carboxylates has been reported as a method to access oxazoles substituted at the 4-position. For example, the synthesis of the natural products texamine and uguenenazole involves a two-step hydrolysis and decarboxylation of the corresponding 2,5-diaryloxazole-4-carboxylates. acs.org Similarly, the product resulting from the carboxylation of 3-phenyl-2,4-oxazolidinedione can be readily decarboxylated by heating to around 155 °C. lookchem.com This suggests that the 4-phenyl-1,2-oxazole-3-carboxylate system could potentially undergo decarboxylation under thermal conditions, likely proceeding through the loss of carbon dioxide to generate a carbanionic intermediate at the C3 position, which would then be protonated.

The carboxylate functionality is readily converted into other functional groups, most notably esters and amides. These transformations are fundamental in modifying the compound's properties and for building more complex molecules.

Esterification: Standard esterification procedures can be applied. For instance, carboxylic acids can be converted to their corresponding esters, including tert-butyl esters, using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The synthesis of various oxazole-4-carboxylate esters is well-documented, often starting from the corresponding carboxylic acid or through direct synthesis methods. nih.govresearchgate.net

Amidation: The conversion of the carboxylate to an amide is a crucial reaction, particularly in medicinal chemistry for exploring structure-activity relationships. This is typically achieved by activating the carboxylic acid with a coupling agent (e.g., EDC, HBTU, T3P) and then reacting it with a desired amine. researchgate.netsci-hub.st This method has been successfully used to synthesize a wide array of 2-phenyl-oxazole-4-carboxamide derivatives. sci-hub.st The synthesis of peptide-like structures incorporating the oxazole core has also been demonstrated through amidation reactions. researchgate.net

Table 2: Functional Group Transformations of Oxazole Carboxylic Acids

Reaction Reagents and Conditions Product Type Reference(s)
Amidation Amine, EDC/HOBt Carboxamide sci-hub.st
Amidation Amine, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃, THF Carboxamide researchgate.net
Esterification tert-Butyl alcohol, EDC/HOBt, DMAP tert-Butyl Ester researchgate.net

Reactions at the Phenyl Substituent and Other Peripheral Positions

The phenyl group at the C4 position is relatively stable but can undergo electrophilic substitution reactions, typical of aromatic rings. The oxazole ring itself is electron-deficient, which influences the reactivity of the attached phenyl group. Research on phenyloxazoles indicates that electrophilic substitution, such as nitration with nitric and sulfuric acids, preferentially occurs at the para-position of the phenyl ring. chempedia.info

Furthermore, the phenyl ring can be pre-functionalized to allow for cross-coupling reactions. For example, a 4-(4-bromophenyl)-substituted oxazole can participate in Suzuki coupling reactions with various phenyl boronic acids to generate biphenyl-substituted oxazole derivatives. tandfonline.com This highlights the potential for elaborating the molecular structure by building off the phenyl substituent. Reactions can also be performed on substituents attached to the main scaffold, such as the alkylation of a hydroxyl group or substitution on a halomethyl group at other positions of the oxazole ring. nih.govcaltech.edu

Metalation and Directed Metalation Strategies

The chemical behavior of the isoxazole ring, the core of 4-phenyl-1,2-oxazole-3-carboxylate, is significantly influenced by the arrangement of its heteroatoms and the substituents it bears. Metalation, the process of replacing a hydrogen atom with a metal, is a pivotal strategy for the functionalization of such heterocyclic systems. The reactivity of the isoxazole ring towards deprotonation is complex, with multiple potential sites for metalation.

Research into the deprotonation of the parent isoxazole ring has identified three possible carbon sites for this reaction: C3, C4, and C5. nsf.govnih.gov The acidity of the protons at these positions generally follows the order C5 > C3 > C4, making the C5 position the most kinetically favorable site for deprotonation. nsf.govnih.gov However, deprotonation at the C3 position, while less acidic than C5, can lead to a ring-opening of the isoxazole, forming a more stable enolate species. nsf.govnih.gov This ring-opening presents both a challenge and an opportunity in synthetic strategies involving isoxazole derivatives.

In the case of 4-phenyl-1,2-oxazole-3-carboxylate, the C4 position is already substituted with a phenyl group. This leaves the C5 position as the primary site for direct deprotonation on the isoxazole ring. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), at low temperatures would be the standard approach to achieve this. The resulting 5-lithio-4-phenyl-1,2-oxazole-3-carboxylate could then be reacted with various electrophiles to introduce new functional groups at the C5 position.

Table 1: Relative Acidity of Protons on the Isoxazole Ring

PositionRelative AcidityComments
C5Most acidicKinetically favored site for deprotonation. nsf.govnih.gov
C3Moderately acidicDeprotonation can lead to ring-opening. nsf.govnih.gov
C4Least acidicLess favorable for deprotonation. nsf.govnih.gov

Directed metalation is a powerful extension of this concept, where a functional group on the molecule directs the metalating agent to a specific, often adjacent, position. baranlab.orgwikipedia.org This strategy enhances regioselectivity, which can be a significant challenge in the functionalization of substituted aromatic and heteroaromatic rings. baranlab.orgwikipedia.org The directing metalation group (DMG) typically contains a heteroatom that can coordinate to the lithium of the organolithium base, bringing the base into proximity of a specific proton. baranlab.orgwikipedia.org

For sodium 4-phenyl-1,2-oxazole-3-carboxylate, the carboxylate group at the C3 position has the potential to act as a directing metalation group. However, its directing effect would primarily be towards the adjacent C4 position, which is already occupied by the phenyl group. An alternative, and perhaps more likely, scenario is that the carboxylate group could direct the metalation to the ortho positions of the C4-phenyl ring. This would result in the formation of a lithiated species on the phenyl ring, which could then be functionalized.

The choice of base and reaction conditions is crucial in determining the outcome of the metalation reaction. A bulky base like LDA might preferentially deprotonate the sterically accessible C5 position of the isoxazole ring, while a smaller base in the presence of a coordinating solvent might favor the directed metalation on the phenyl ring.

Table 2: Potential Metalation Reactions of 4-Phenyl-1,2-oxazole-3-carboxylate

ReagentProposed Site of MetalationPotential Product after Electrophilic Quench (E+)
LDA, THF, -78 °CC5 of isoxazole ring5-E-4-phenyl-1,2-oxazole-3-carboxylate
n-BuLi/TMEDA, THF, -78 °COrtho-position of the phenyl ring4-(2-E-phenyl)-1,2-oxazole-3-carboxylate
s-BuLi, THF, -78 °COrtho-position of the phenyl ring4-(2-E-phenyl)-1,2-oxazole-3-carboxylate

It is important to note that while these strategies are based on established principles of isoxazole and directed metalation chemistry, the specific reactivity of this compound would need to be determined empirically. The interplay between the electronic effects of the phenyl and carboxylate groups, and their steric hindrance, will ultimately govern the regioselectivity of metalation reactions on this molecule.

Advanced Applications in Chemical Science Excluding Medicinal and Biological

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The isoxazole (B147169) ring is a valuable heterocycle in organic synthesis, often serving as a latent functional group that can be transformed into various other moieties. 4-Phenyl-1,2-oxazole-3-carboxylic acid, and by extension its sodium salt, can act as a key building block for the synthesis of more complex molecules. beilstein-journals.org

One of the significant synthetic utilities of isoxazoles is their susceptibility to ring-opening reactions. Under reductive conditions, the N-O bond of the isoxazole ring can be cleaved, leading to the formation of β-enaminones or related intermediates. beilstein-journals.org For instance, the reductive ring opening of isoxazoles using reagents like Mo(CO)₆ can yield enamines, which can then be cyclized to form other heterocyclic systems such as pyridones. beilstein-journals.org This strategy allows for the transformation of the isoxazole core into a completely different heterocyclic framework, highlighting the role of the initial isoxazole as a versatile synthetic precursor.

The presence of the carboxylic acid group at the 3-position and a phenyl group at the 4-position offers multiple points for chemical modification. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, providing a handle for further synthetic transformations. chemicalbook.com These derivatives can then participate in a wide range of coupling reactions to build molecular complexity. For example, the synthesis of various 4,5-disubstituted oxazoles has been achieved directly from carboxylic acids, showcasing the versatility of the carboxyl group in forming new heterocyclic structures. nih.gov

The phenyl group can also be modified through aromatic substitution reactions, although the reactivity of the phenyl ring may be influenced by the attached isoxazole system. The combination of these features makes sodium 4-phenyl-1,2-oxazole-3-carboxylate a potentially valuable starting material for the synthesis of a diverse array of complex organic molecules.

Development of Functional Materials

The structural and electronic properties of the 4-phenyl-1,2-oxazole-3-carboxylate moiety suggest its potential utility in the development of various functional materials.

While specific studies on this compound as a ligand in Metal-Organic Frameworks (MOFs) are not extensively documented, the presence of a carboxylate group makes it a prime candidate for such applications. Carboxylate-based organic linkers are widely used in the construction of MOFs due to their ability to coordinate strongly with metal ions.

MOFs are porous crystalline materials with high surface areas, making them excellent candidates for gas storage and separation. The incorporation of specific functional groups within the organic linkers can tailor the properties of the MOF for selective gas adsorption. For example, MOFs containing amino-functionalized carboxylate ligands have been shown to exhibit good CO₂ adsorption capabilities. chemicalbook.com The nitrogen and oxygen atoms within the isoxazole ring of 4-phenyl-1,2-oxazole-3-carboxylate could potentially enhance the affinity of the resulting MOF for CO₂, a key requirement for carbon capture technologies. The design of MOFs using d¹⁰ metal ions and functionalized carboxylate ligands has led to novel frameworks with interesting fluorescence and gas sorption properties. chemicalbook.com

Table 1: Potential Features of this compound as a MOF Ligand
Structural FeaturePotential Contribution to MOF PropertiesRelevant Research Context
Carboxylate GroupStrong coordination to metal centers, forming stable framework structures.Fundamental to the formation of most carboxylate-based MOFs. chemicalbook.com
Isoxazole RingIntroduction of additional heteroatoms (N, O) that can act as Lewis basic sites to enhance CO₂ affinity.Functionalized linkers are key to tuning MOF properties for selective gas adsorption. chemicalbook.com
Phenyl GroupContributes to the structural rigidity and thermal stability of the framework. Can be functionalized to further tune properties.Aromatic linkers are common in the construction of robust MOFs.

Polyisoxazoles, polymers containing the isoxazole ring in their backbone, have been investigated for their potential as semiconducting materials. The isoxazole ring, being an electron-deficient system, can influence the electronic properties of the resulting polymer. While the direct polymerization of this compound is not a common route, derivatives of isoxazole carboxylic acids can be used as monomers in polymerization reactions.

The synthesis of polymers with specific electronic and optical properties is a significant area of materials science. The unique properties of the isoxazole ring make it an interesting component for such advanced materials.

Heterocyclic compounds, including oxazole (B20620) and isoxazole derivatives, are known to exhibit interesting photophysical properties, such as fluorescence. These properties make them suitable for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and fluorescent sensors.

The fluorescence of a molecule is highly dependent on its structure and the nature of its substituents. The combination of the phenyl group and the isoxazole ring in 4-phenyl-1,2-oxazole-3-carboxylate could give rise to desirable luminescent properties. Research on related heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives, has shown that these compounds can be highly luminescent and are promising candidates for optoelectronic applications. nih.govchemscene.com For instance, thiophene-substituted 1,3,4-oxadiazole derivatives have been investigated as fluorescent materials with potential use in optoelectronic devices. nih.gov The design of molecules with donor-acceptor architectures often leads to materials with strong intramolecular charge transfer and desirable optoelectronic properties.

Applications in Catalysis (e.g., as Ligands or Catalyst Components)

The nitrogen and oxygen atoms in the isoxazole ring of 4-phenyl-1,2-oxazole-3-carboxylate can act as coordination sites for metal ions, making it a potential ligand for catalysis. The field of catalysis is central to chemical synthesis, enabling reactions to proceed faster and more efficiently. chemscene.com

While specific catalytic applications of this particular compound are not widely reported, the broader class of oxazole-containing ligands has been utilized in various catalytic transformations. The electronic properties of the ligand can significantly influence the activity and selectivity of the metal catalyst. The 4-phenyl-1,2-oxazole-3-carboxylate ligand could potentially be used to synthesize novel metal complexes with unique catalytic activities. The development of new ligands is a crucial aspect of advancing catalysis, and the exploration of isoxazole-based ligands remains an area of interest.

Development of Novel Analytical Methods (in non-clinical matrices)

The development of new analytical methods is essential for various fields, including environmental monitoring and materials science. While there is no specific information on the use of this compound in novel analytical methods for non-clinical matrices, its structural features suggest potential avenues for exploration.

For instance, its fluorescent properties, if present, could be exploited for the development of fluorescent probes for the detection of specific analytes. The carboxylate group could also be used to immobilize the molecule onto a solid support, creating a new stationary phase for chromatographic separations or a recognition element in a chemical sensor. The unique chemical properties of the isoxazole ring could lead to selective interactions with certain analytes, forming the basis of a new analytical technique.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for sodium 4-phenyl-1,2-oxazole-3-carboxylate, and how can purity be validated?

  • Methodology : Cyclization of α-keto esters with hydroxylamine derivatives under basic conditions is a common approach. For example, analogous oxazole carboxylates (e.g., ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate) are synthesized via coupling reactions using carbodiimide-based activating agents . Post-synthesis, purity can be confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4%).
  • Validation : Cross-validate using 1H^1H-NMR (DMSO-d6) to confirm aromatic proton integration and FT-IR for characteristic carbonyl (C=O) stretches (~1680–1700 cm1^{-1}) .

Q. Which crystallographic software packages are suitable for resolving the structure of this compound?

  • Tools : Use SHELX (e.g., SHELXL-2018) for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen-bond networks . For visualization, ORTEP-3 (via WinGX) enables precise rendering of thermal ellipsoids and molecular packing diagrams .
  • Workflow : Process raw diffraction data with SAINT (Bruker), then refine using SHELXL-2018 with 10% of reflections reserved for Rfree_{free} validation .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

  • Case Study : If NMR suggests a planar oxazole ring but crystallography reveals puckering, perform DFT calculations (e.g., Gaussian 16 at B3LYP/6-31G* level) to compare energy minima for planar vs. non-planar conformers . Validate with variable-temperature NMR to assess dynamic effects.
  • Validation : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state conformation .

Q. What experimental design considerations are critical for studying the hydrolytic stability of this compound in aqueous media?

  • Design : Conduct pH-dependent stability studies (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS (e.g., m/z for carboxylate anion at [M–Na]^-) and quantify using a calibrated standard curve.
  • Contradictions : If degradation products contradict predicted pathways (e.g., unexpected ring-opening), employ 18O^{18}O-labeling or 1H^1H-15N^{15}N-HMBC NMR to trace reaction mechanisms .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of fine particles .
  • Decontamination : For spills, neutralize with 10% sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Data Interpretation and Validation

Q. How can researchers validate the absence of polymorphism in this compound crystals?

  • Methods : Perform PXRD on multiple batches to compare diffraction patterns. Use DSC to detect thermal events (e.g., melting points) that indicate polymorphic transitions .
  • Contradictions : If DSC shows multiple endotherms but PXRD is identical, investigate hydrate formation via TGA (weight loss at 100–150°C) .

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